molecular formula C17H17Cl2N3O4S B2907535 N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251608-65-7

N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2907535
CAS No.: 1251608-65-7
M. Wt: 430.3
InChI Key: XQNGJEVSZGNYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group, a 1,2-dihydropyridin-2-one core, and a pyrrolidine-1-sulfonyl substituent.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c18-13-6-5-12(10-14(13)19)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGJEVSZGNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyridinylacetamide structure. This can be achieved through a series of condensation reactions, often involving the use of reagents such as acetic anhydride, pyridine, and various chlorinating agents. The dichlorophenyl group is introduced through electrophilic aromatic substitution, while the pyrrolidinylsulfonyl group is added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts, such as palladium or platinum complexes, can also be employed to facilitate specific reaction steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylacetamide moiety, resulting in the formation of alcohol derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially at the dichlorophenyl and pyridinyl rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Binding: Its ability to bind to proteins can be exploited in biochemical assays and diagnostic tools.

Medicine:

    Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry:

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the pyrrolidinylsulfonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural Features

The target compound shares key motifs with other dichlorophenyl-containing acetamides but distinguishes itself through its pyrrolidine-sulfonyl group and 1,2-dihydropyridinone core. Below is a comparative analysis of structural analogs:

Compound Name Key Substituents Structural Uniqueness
Target Compound 3,4-Dichlorophenyl, pyrrolidine-sulfonyl Sulfonyl group enhances hydrogen-bond acceptor capacity; dihydropyridinone core
N-(3,4-dichlorobenzyl)-2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)acetamide 3-Benzylamino, dichlorobenzyl Lacks sulfonyl group; benzylamino substituent may reduce metabolic stability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole, trifluoromethyl Benzothiazole moiety increases lipophilicity; trifluoromethyl enhances bioavailability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone ring Pyrazolone core introduces conformational flexibility; forms R22(10) hydrogen-bond dimers

Crystallographic and Hydrogen-Bonding Properties

  • Target Compound: No crystallographic data is provided, but the pyrrolidine-sulfonyl group is expected to form strong hydrogen bonds (e.g., N–H⋯O=S) due to the sulfonyl group’s high polarity .
  • Pyrazolone Analog : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5° . Hydrogen-bonded dimers of the R22(10) type stabilize the crystal lattice .
  • Benzothiazole Analog : Likely forms intermolecular hydrogen bonds via the acetamide NH and benzothiazole N atoms, though specific data is unavailable .

Biological Activity

N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrrolidine ring, a sulfonamide group, and a dihydropyridine moiety. The molecular formula is C16H18Cl2N2O3S, and its systematic name reflects its intricate arrangement of functional groups.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that derivatives of the pyrrolidine and dihydropyridine cores exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential for developing new antibiotics .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes. Studies have reported strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. The dihydropyridine structure is often associated with anticancer activity due to its ability to interact with cellular signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Proteins : The compound's sulfonamide group enhances binding affinity to target proteins, influencing enzyme activity and receptor interactions.
  • Inhibition of Metabolic Pathways : By inhibiting specific enzymes like AChE, the compound can alter neurotransmitter levels, potentially improving cognitive function in neurodegenerative diseases.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various synthesized compounds similar to this compound, it was found that several derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The most potent compounds were further analyzed for their Minimum Inhibitory Concentration (MIC) values.

CompoundTarget BacteriaMIC (µg/mL)
7lBacillus subtilis15
7mSalmonella typhi20
7nEscherichia coli30

Case Study 2: Enzyme Inhibition

A series of enzyme inhibition assays revealed that compounds derived from this chemical structure showed promising results against AChE:

CompoundAChE Inhibition (%)
7o85
7p90
7q75

These findings suggest that modifications to the core structure can enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide?

  • Methodology : Multi-step synthesis typically involves coupling intermediates under controlled conditions. For example, a dichlorophenylacetic acid derivative can react with a sulfonylated dihydropyridinone intermediate using carbodiimide coupling reagents (e.g., EDC·HCl) in dichloromethane, with triethylamine as a base. Reaction temperatures are maintained at 273 K to minimize side reactions .
  • Key Steps : Intermediate purification via column chromatography and recrystallization (e.g., methylene chloride evaporation) ensures product integrity.

Q. How should researchers characterize this compound to confirm its structural identity?

  • Methodology : Use 1H NMR (e.g., DMSO-d6, δ 10.10 ppm for NHCO resonance) and mass spectrometry (e.g., [M+H]+ ion detection) for primary validation. Elemental analysis (C, N, S) should align with theoretical values within ±0.3% deviation, as demonstrated in structurally analogous acetamides .
  • Advanced Techniques : X-ray crystallography (if single crystals are obtained) provides definitive conformation analysis, as seen in related dichlorophenyl acetamide derivatives .

Q. What solvent systems are optimal for solubility and reactivity studies?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while dichloromethane or acetonitrile is preferred for synthetic steps. Solubility profiling via UV-Vis spectroscopy at varying pH (3–9) can identify stability windows .

Advanced Research Questions

Q. How do conformational variations in the crystal structure impact hydrogen bonding and dimerization?

  • Methodology : Analyze X-ray diffraction data (e.g., monoclinic P21/c space group, Z = 12) to identify intermolecular interactions. In related compounds, N–H⋯O hydrogen bonds form R22(10) dimer motifs, with dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influencing packing efficiency .
  • Implications : Steric repulsion between the dichlorophenyl and pyridinone moieties may reduce planarity, affecting ligand-receptor binding in pharmacological studies.

Q. How can researchers resolve discrepancies in elemental analysis data, such as minor deviations in sulfur content?

  • Methodology : Replicate synthesis under anhydrous conditions to exclude hygroscopic impurities. Use high-purity solvents and validate via combustion analysis (e.g., ±0.3% tolerance for sulfur, as in C13H11Cl2N3O2S ). Cross-check with XPS (X-ray photoelectron spectroscopy) for elemental composition.

Q. What strategies are effective for probing enzyme inhibition mechanisms involving this compound?

  • Methodology : Employ kinetic assays (e.g., IC50 determination via fluorogenic substrates) and molecular docking simulations. Focus on the pyrrolidine-sulfonyl group, which may act as a hydrogen bond acceptor or steric blocker. For example, related sulfonamide derivatives show competitive inhibition against serine proteases .
  • Validation : Co-crystallization with target enzymes (e.g., trypsin-like proteases) can visualize binding modes.

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR peak splitting vs. calculated coupling constants) be addressed?

  • Methodology : Re-examine sample purity via HPLC (≥95% purity threshold). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in dihydropyridinone derivatives, J-values for aromatic protons may deviate due to anisotropic effects from the dichlorophenyl group .

Q. Why might biological activity vary between batches despite identical synthetic protocols?

  • Methodology : Trace residual solvents (e.g., DMF) or enantiomeric impurities (if chiral centers exist) can alter activity. Conduct chiral HPLC and LC-MS to assess enantiomeric excess. For instance, piperidine-sulfonyl analogs show batch-dependent cytotoxicity due to residual palladium catalysts .

Tables for Key Data

Property Value/Technique Reference
Melting Point473–475 K (single-crystal method)
1H NMR (DMSO-d6)δ 10.10 (s, NHCO), 7.82 (d, J=8.2 Hz, H-4′)
Crystal SystemMonoclinic, P21/c, a=17.2064 Å, β=101.213°
Elemental Analysis (C, N, S)Found: C 45.29%, N 12.23%, S 9.30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.